2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Overview
Description
2-(1,1-Dioxotetrahydro-1H-1lambda6-thiophen-3-yl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione is a useful research compound. Its molecular formula is C18H24N6O4S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of spirothiazolidinone polymers, similar in structure to the queried compound, have been synthesized and characterized for their thermal and morphological properties. These polymers showed promising thermal stability and interesting surface morphology (Abdel-Rahman, Hussein, & Hussein, 2016).
Applications in Heterocyclic Chemistry
- Nitrogen-containing dispiroheterocycles, closely related to the mentioned compound, have been synthesized, with their molecular structures fully supported by microanalysis and spectral data. These compounds have been studied for their microbial features (Dalloul & Samaha, 2010).
Spiro Heterocyclization
- Research has been conducted on the three-component spiro heterocyclization of similar pyrrolediones, leading to the formation of complex heterocycles. This illustrates the compound's potential in the synthesis of diverse heterocyclic structures (Salnikova, Dmitriev, & Maslivets, 2019).
Crystal Structure Analysis
- The crystal structure of a similar tetraoxadispiro compound has been studied, revealing insights into the molecular arrangement and providing a foundation for understanding the structural aspects of related compounds (Yong & Tse, 1988).
Potential in Organic Synthesis
- The synthesis and study of various spiro and dispiro heterocycles, including triazolothiadiazepine derivatives, highlight the compound's role in the development of new organic synthesis methods (Abd Allah, 2005).
Application in Medicinal Chemistry
- While direct research on the compound's medicinal applications was not found, closely related compounds have been synthesized and evaluated for antimicrobial and cytotoxic activities. This suggests potential avenues for the application of the compound in drug discovery and medicinal chemistry research (Gomez-Monterrey et al., 2011).
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-11-phenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4S/c25-15-19-17(21-23(15)13-4-2-1-3-5-13)7-9-18(10-8-17)20-16(26)24(22-18)14-6-11-29(27,28)12-14/h1-5,14,21-22H,6-12H2,(H,19,25)(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSVWUGMKLWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)NC3(N2)CCC4(CC3)NC(=O)N(N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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